6-methyl-N-(pyridin-4-yl)pyrazin-2-amine 6-methyl-N-(pyridin-4-yl)pyrazin-2-amine
Brand Name: Vulcanchem
CAS No.: 2320377-20-4
VCID: VC7248587
InChI: InChI=1S/C10H10N4/c1-8-6-12-7-10(13-8)14-9-2-4-11-5-3-9/h2-7H,1H3,(H,11,13,14)
SMILES: CC1=CN=CC(=N1)NC2=CC=NC=C2
Molecular Formula: C10H10N4
Molecular Weight: 186.218

6-methyl-N-(pyridin-4-yl)pyrazin-2-amine

CAS No.: 2320377-20-4

Cat. No.: VC7248587

Molecular Formula: C10H10N4

Molecular Weight: 186.218

* For research use only. Not for human or veterinary use.

6-methyl-N-(pyridin-4-yl)pyrazin-2-amine - 2320377-20-4

Specification

CAS No. 2320377-20-4
Molecular Formula C10H10N4
Molecular Weight 186.218
IUPAC Name 6-methyl-N-pyridin-4-ylpyrazin-2-amine
Standard InChI InChI=1S/C10H10N4/c1-8-6-12-7-10(13-8)14-9-2-4-11-5-3-9/h2-7H,1H3,(H,11,13,14)
Standard InChI Key JWBIYTYOCPMMRU-UHFFFAOYSA-N
SMILES CC1=CN=CC(=N1)NC2=CC=NC=C2

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s backbone consists of a pyrazine ring (C₄H₄N₂) substituted with a methyl group (-CH₃) at position 6 and a pyridin-4-ylamino group (-NH-C₅H₄N) at position 2. The pyridine moiety introduces an additional nitrogen atom, enhancing the molecule’s polarity and potential for hydrogen bonding.

Molecular Formula: C₁₀H₁₀N₄
Molecular Weight: 186.22 g/mol
Key Functional Groups:

  • Pyrazine ring (aromatic, planar)

  • Methyl group (electron-donating substituent)

  • Pyridin-4-ylamino group (polar, hydrogen-bonding capable)

Spectroscopic Data

While explicit spectroscopic data for 6-methyl-N-(pyridin-4-yl)pyrazin-2-amine are unavailable, analogs such as 6-chloro-N-(pyridin-4-ylmethyl)pyrazin-2-amine ( ) provide a basis for inference:

  • ¹H NMR: Aromatic protons in the pyrazine and pyridine rings typically resonate between δ 8.0–9.5 ppm. Methyl groups appear as singlets near δ 2.5 ppm.

  • ¹³C NMR: Pyrazine carbons resonate at δ 145–160 ppm, while pyridine carbons appear at δ 120–150 ppm.

Comparative Analysis with Analogous Compounds

CompoundSubstituentsMolecular Weight (g/mol)Key Differences
6-Methyl-N-(pyridin-4-yl)pyrazin-2-amine6-CH₃, 2-NH-C₅H₄N186.22Reference compound
6-Chloro-N-(pyridin-4-ylmethyl)pyrazin-2-amine ( )6-Cl, 2-NH-CH₂-C₅H₄N220.66Chlorine substituent, methylene linker
2-(6-Methylpyridin-2-yl)-N-(pyridin-4-yl)quinazolin-4-amine ( )Quinazoline core313.40Larger fused-ring system

Synthesis and Optimization

Synthetic Routes

The synthesis of 6-methyl-N-(pyridin-4-yl)pyrazin-2-amine likely follows strategies analogous to those used for related pyrazine derivatives:

Route 1: Nucleophilic Aromatic Substitution

  • Starting Material: 6-Methylpyrazin-2-amine.

  • Reaction: Coupling with 4-aminopyridine using a palladium catalyst (e.g., Pd(OAc)₂) under Buchwald-Hartwig conditions ( ).

  • Conditions: Dioxane solvent, 100–120°C, 12–24 hours.

Route 2: Reductive Amination

  • Intermediate: 6-Methylpyrazine-2-carbaldehyde.

  • Reaction: Condensation with 4-aminopyridine followed by reduction with NaBH₄.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO); poorly soluble in water (<1 mg/mL).

  • Stability: Stable under inert atmospheres; susceptible to oxidation at elevated temperatures.

Thermal Properties

  • Melting Point: Estimated 180–190°C (extrapolated from ).

  • Decomposition: Begins above 250°C, producing CO, NH₃, and aromatic fragments.

Applications and Industrial Relevance

Pharmaceutical Development

  • Lead Compound: Scaffold for designing kinase inhibitors (e.g., ALK5, PKN3; ).

  • Tuberculosis Therapy: Pyrazinamide analogs remain critical in shortening TB treatment durations ( ).

Material Science

  • Coordination Chemistry: Potential ligand for transition metals (e.g., Cu²⁺, Fe³⁺) due to multiple nitrogen lone pairs.

Challenges and Future Directions

Knowledge Gaps

  • No experimental data on toxicity, pharmacokinetics, or in vivo efficacy.

  • Limited synthetic protocols specifically targeting this compound.

Research Priorities

  • Synthetic Optimization: Develop high-yield, scalable routes.

  • Biological Screening: Evaluate antifungal, antibacterial, and anticancer activity.

  • Structural Modifications: Introduce fluorinated or sulfonated groups to enhance bioavailability.

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